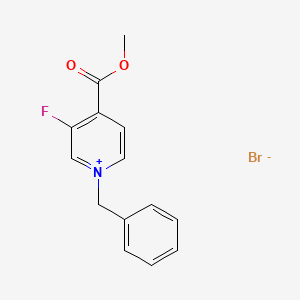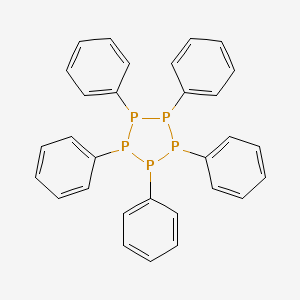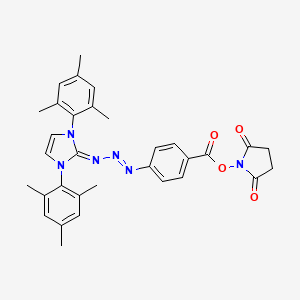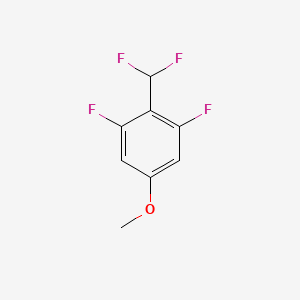
1-(3-Chlorophenyl)-2-methyl-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a chlorophenyl group attached to a propenone moiety
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative. Industrial production methods may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the propenone moiety can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenylpropenones, alcohols, and halogenated compounds.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-methyl-2-propenone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving carbonyl compounds.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-2-propenone involves its interaction with various molecular targets and pathways. The compound’s electrophilic carbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways involved may include inhibition of key enzymes, interference with signal transduction, and induction of oxidative stress.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-2-methyl-2-propenone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-2-propenone: Similar structure but with the chlorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)-2-methyl-2-propenone: Bromine substitution instead of chlorine, potentially leading to variations in chemical properties and applications.
1-(3-Fluorophenyl)-2-methyl-2-propenone: Fluorine substitution, which can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Clave InChI |
IMCGVODXCDQYRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)




![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)



